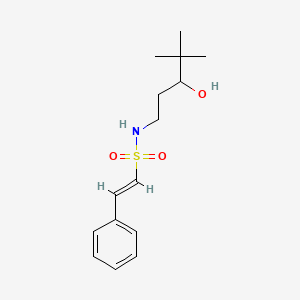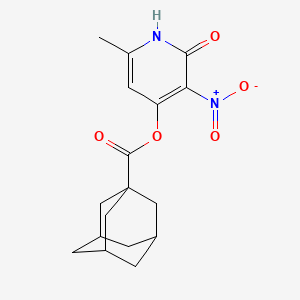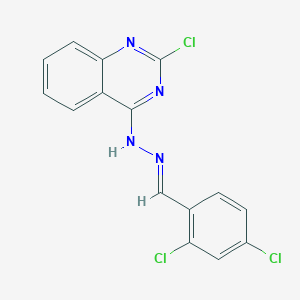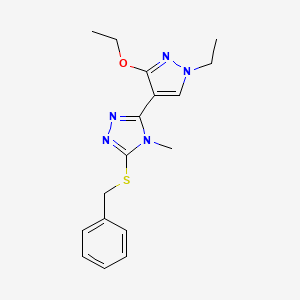
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide, commonly known as S17834, is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit promising biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of S17834 is not fully understood. However, it has been proposed that S17834 exerts its biological activities by inhibiting the activity of certain enzymes, including lysyl oxidase-like 2 (LOXL2) and histone deacetylases (HDACs). LOXL2 is an enzyme that is involved in the cross-linking of collagen fibers, which is a key process in the development of fibrosis. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been found to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
S17834 has been found to exhibit various biochemical and physiological effects in preclinical studies. In animal models of cancer, S17834 has been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, S17834 has been found to exhibit anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using S17834 in lab experiments include its potent biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, S17834 has been found to exhibit low toxicity in preclinical studies, which is a desirable characteristic for potential drug candidates. However, the limitations of using S17834 in lab experiments include its relatively complex synthesis method, which may limit its availability for certain research groups.
Future Directions
There are several future directions for the research on S17834. One potential direction is the development of S17834-based therapeutics for the treatment of cancer, inflammatory diseases, and fibrosis. Additionally, further studies are needed to elucidate the precise mechanism of action of S17834 and to identify its molecular targets. Finally, the development of more efficient synthesis methods for S17834 may facilitate its widespread use in scientific research.
Synthesis Methods
S17834 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-hydroxy-4,4-dimethylpentanal with benzylmagnesium chloride to obtain the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is further reacted with sodium sulfite to give the sulfonamide derivative S17834.
Scientific Research Applications
S17834 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, S17834 has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, S17834 has been found to exhibit anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis.
properties
IUPAC Name |
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)14(17)9-11-16-20(18,19)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16-17H,9,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQALXWOORWFDW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C=CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(CCNS(=O)(=O)/C=C/C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)



![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)
![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)
